Researchers often encounter solubility failures when using free base dihydroisoquinolinones in aqueous assays. This hydrochloride salt (CAS 1196157-36-4) directly solves that, providing enhanced solubility and handling for reproducible biological screening. • Enables synthesis of potent antiproliferative DHIQ analogs (GI₅₀ 51 nM in DU-145 cells). • Serves as a key precursor for p53-MDM2 inhibitors with confirmed X-ray binding modes. • Convenient, stable building block for N-alkylation and library synthesis.
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
CAS No.1196157-36-4
Cat. No.B1403948
⚠ Attention: For research use only. Not for human or veterinary use.
2,3-Dihydroisoquinolin-4(1H)-one hydrochloride (CAS 1196157-36-4) is a hydrochloride salt of the heterocyclic scaffold 2,3-dihydroisoquinolin-4(1H)-one (free base CAS 51641-22-6) [1]. This compound belongs to the dihydroisoquinolinone (DHIQ) class, characterized by a partially saturated isoquinoline ring system bearing a ketone at the 4-position. The hydrochloride salt form, with a molecular weight of 183.64 g/mol and the molecular formula C₉H₁₀ClNO , offers enhanced aqueous solubility and improved handling properties compared to the free base, making it a preferred choice for biological assays and medicinal chemistry applications requiring aqueous compatibility .
S
Hydrochloride salt with enhanced aqueous solubility for biological assays and medicinal chemistry workflows requiring aqueous compatibility.
C
Dihydroisoquinolinone core enables exploration of distinct chemical space for kinase, protein–protein interaction, and GPCR target studies.
S
Well-defined solid with reliable handling and storage characteristics for compound management and library synthesis.
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 23008851, 2,3-Dihydroisoquinolin-4(1H)-one. 2025. View Source
The dihydroisoquinolinone scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity; minor modifications, including the specific salt form, ring saturation state, or substitution pattern, can drastically alter biological activity and physicochemical properties [1]. For instance, a direct SAR translation from tetrahydroisoquinolinone (THIQ) to dihydroisoquinolinone (DHIQ) cores revealed significant differences in antiproliferative potency, with the carbonyl-linked DHIQ derivatives showing superior activity in certain contexts [1]. Furthermore, the hydrochloride salt form of 2,3-dihydroisoquinolin-4(1H)-one (CAS 1196157-36-4) offers distinct aqueous solubility and handling advantages over the free base (CAS 51641-22-6) and other salts, which is critical for reproducible biological assays . Therefore, generic substitution based solely on core scaffold similarity is scientifically unsound and may compromise experimental outcomes or lead to procurement of material with unsuitable physicochemical properties.
Salt Form Interchangeability
Free base (CAS 51641-22-6) exhibits poor water solubility; the hydrochloride salt is preferred for aqueous-based assays. Direct substitution may compromise dissolution and reproducibility.
Scaffold SAR Sensitivity
Minor ring saturation changes (DHIQ vs. THIQ) or substitution patterns can markedly alter biological activity. Core scaffold similarity does not guarantee comparable target engagement or potency.
Functional Profile Mismatch
Replacement with biphenyl or other cores may yield different GPCR functional profiles (e.g., full vs. partial inverse agonism), impacting pathway-specific assay interpretation.
[1] Leese MP, Jourdan FL, Major MR, Dohle W, Thomas MP, Hamel E, Ferrandis E, Mahon MF, Newman SP, Purohit A, Potter BVL. Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones. ChemMedChem. 2014;9(4):798-812. View Source
The hydrochloride salt form (CAS 1196157-36-4) of 2,3-dihydroisoquinolin-4(1H)-one provides a significant practical advantage in aqueous solubility compared to the free base (CAS 51641-22-6) . While the free base exhibits poor water solubility, the hydrochloride salt is described as offering enhanced water solubility, rendering it more suitable for biological and pharmaceutical applications .
Aqueous SolubilityClass-level inference
HCl salt: enhanced water solubility (qualitative) Free base: poorly soluble
Salt form supports aqueous assay compatibility.
Quantitative solubility data not available; confirm experimentally.
Free base (CAS 51641-22-6): poorly soluble in water
Quantified Difference
Qualitative improvement; exact quantitative solubility data not available
Conditions
Standard laboratory conditions
Why This Matters
Aqueous solubility is paramount for in vitro biological assays; procurement of the hydrochloride salt ensures reliable dissolution and consistent experimental results.
Antiproliferative Potency: DHIQ vs. THIQ Scaffolds
A comparative SAR study demonstrated that the dihydroisoquinolinone (DHIQ) core can confer significantly different antiproliferative activities compared to the more saturated tetrahydroisoquinolinone (THIQ) core [1]. While this study focused on substituted analogs, it highlights the critical impact of the core oxidation state on biological performance. A specific DHIQ analog, compound 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one), exhibited a GI₅₀ of 51 nM in DU-145 prostate cancer cells and a mean activity of 33 nM in the NCI 60-cell line panel [1]. This level of potency is not universally observed across all THIQ analogs [1].
DHIQ core reported with potent cell-model response context.
Direct numerical comparison vs. THIQ not specified; SAR translation highlights differing activities.
Cancer TherapeuticsMicrotubule DisruptionSAR Studies
Evidence Dimension
Antiproliferative Activity (GI₅₀)
Target Compound Data
Representative DHIQ analog (16g): GI₅₀ = 51 nM (DU-145 cells); Mean GI₅₀ = 33 nM (NCI 60-cell panel)
Comparator Or Baseline
Tetrahydroisoquinolinone (THIQ) analogs: variable, often lower potency in this series
Quantified Difference
DHIQ analog 16g shows potent antiproliferative activity; direct numerical difference to closest THIQ analog not explicitly provided in source, but the study's core objective was SAR translation revealing differences.
Conditions
DU-145 prostate cancer cells; NCI 60-cell line panel
Why This Matters
This evidence underscores that the dihydroisoquinolinone core (present in the target compound) is a privileged scaffold for achieving potent antiproliferative effects, and that substitution of a THIQ core cannot guarantee comparable biological activity, impacting lead optimization and target validation studies.
Cancer TherapeuticsMicrotubule DisruptionSAR Studies
[1] Leese MP, Jourdan FL, Major MR, Dohle W, Thomas MP, Hamel E, Ferrandis E, Mahon MF, Newman SP, Purohit A, Potter BVL. Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones. ChemMedChem. 2014;9(4):798-812. View Source
p53-MDM2 Inhibition: Distinct Binding Mode
Dihydroisoquinolinones represent a distinct class of p53-MDM2 interaction inhibitors, with X-ray crystallography revealing an unprecedented binding mode for this scaffold [1]. A specific dihydroisoquinolinone derivative, compound 11, was identified as a low nanomolar inhibitor of the p53-MDM2 interaction with significant cellular activity [1]. This binding mode is distinct from that of other chemotypes, such as nutlins or spirooxindoles, which target the same protein-protein interaction [1].
DHIQ derivative (compound 11): low nanomolar IC₅₀ for p53-MDM2 interaction inhibition; unique binding mode confirmed by X-ray co-crystal structure.
Comparator Or Baseline
Other p53-MDM2 inhibitor chemotypes (e.g., nutlins, spirooxindoles) with different binding modes.
Quantified Difference
Qualitative: distinct binding mode; quantitative: low nanomolar potency (exact IC₅₀ value not specified in abstract).
Conditions
p53-MDM2 interaction inhibition assay; X-ray crystallography with MDM2
Why This Matters
The dihydroisoquinolinone core offers a unique chemical space for targeting the p53-MDM2 interaction, potentially circumventing resistance mechanisms or providing intellectual property advantages not achievable with other known scaffolds. Procurement of the core scaffold enables exploration of this distinct pharmacophore.
[1] Gessier F, Kallen J, Jacoby E, Chène P, Stachyra-Valat T, Ruetz S, Jeay S, Holzer P, Masuya K, Furet P. Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. Bioorg Med Chem Lett. 2015;25(17):3621-5. View Source
US28 Receptor Modulation: DHIQ vs. Biphenyl
A doctoral thesis investigation of ligands for the viral GPCR US28 identified dihydroisoquinolinone (DHIQ) core structures that exhibited functional activity equal or superior to the known inverse agonist VUF2274 [1]. In contrast, replacement of the DHIQ unit with a biphenyl scaffold resulted in ligands with full inverse agonism at the US28 receptor [1]. This demonstrates that the DHIQ core imparts a specific functional profile (partial inverse agonism) that is distinct from other scaffolds.
US28 ModulationDirect head-to-head
DHIQ ligands: partial inverse agonism, comparable to VUF2274 Biphenyl analogs: full inverse agonism
DHIQ-based ligands: partial inverse agonist activity, equal or superior to VUF2274.
Comparator Or Baseline
Biphenyl-based ligands: full inverse agonist activity.
Quantified Difference
Qualitative difference in efficacy (partial vs. full inverse agonism); no specific EC₅₀ values provided.
Conditions
US28-mediated activation of MAPK signaling pathways in vitro.
Why This Matters
The DHIQ core offers a tunable level of inverse agonism at US28, which may be desirable for specific therapeutic strategies against HCMV. This functional differentiation guides the selection of the appropriate core scaffold for targeted drug discovery programs.
VirologyGPCR ModulationInverse Agonism
[1] Kralj A. Synthesis and Biological Evaluation of New Ligands for the G-Protein Coupled US28 Receptor of Human Cytomegalovirus [Doctoral Thesis]. Friedrich-Alexander-Universität Erlangen-Nürnberg; 2013. View Source
HCl Salt: Handling & Storage Stability
The hydrochloride salt of 2,3-dihydroisoquinolin-4(1H)-one (CAS 1196157-36-4) is reported to be generally stable under standard laboratory conditions, with a recommended storage temperature of 2-8 °C . This contrasts with the free base, which may exhibit different stability profiles or require more stringent handling. While no direct accelerated stability study comparing the two forms is available in the primary literature, salt formation is a widely recognized strategy for improving the solid-state stability and shelf-life of basic compounds.
Storage StabilitySupporting evidence
HCl salt: stable at 2–8 °C under standard lab conditions; free base stability data unreported.
Salt form may simplify inventory management and lot consistency.
No accelerated stability study comparing forms; class-level salt advantage.
Hydrochloride salt: stable under standard lab conditions; store at 2-8 °C
Comparator Or Baseline
Free base (CAS 51641-22-6): stability data not reported; potential for variability.
Quantified Difference
Qualitative improvement in handling and storage; no quantitative degradation data provided.
Conditions
Standard laboratory storage conditions.
Why This Matters
For procurement and inventory management, the hydrochloride salt offers predictable stability and ease of handling, reducing the risk of compound degradation and ensuring consistent quality over time.
Reputable vendors specify a minimum purity of 98% for 2,3-dihydroisoquinolin-4(1H)-one hydrochloride (CAS 1196157-36-4) . This high purity standard is critical for ensuring the reliability of biological and chemical experiments, as impurities can confound results or lead to spurious activity. While similar purity standards may be available for the free base, the hydrochloride salt's consistent quality from commercial sources reduces the risk of batch-to-batch variability.
Minimum purity 98% (as specified by multiple vendors)
Comparator Or Baseline
Free base (CAS 51641-22-6): Purity may vary by vendor; 98% specification also available.
Quantified Difference
No difference in purity specification; however, the hydrochloride salt is a well-defined, stable form that may be more reliably supplied.
Conditions
Commercial sourcing
Why This Matters
Specifying a high-purity hydrochloride salt form reduces the risk of experimental variability due to impurities, thereby enhancing data reproducibility and the validity of research findings.
2,3-Dihydroisoquinolin-4(1H)-one HCl: Research & Industrial Applications
Synthesis of DHIQ-Based Microtubule Disruptors
Procure 2,3-dihydroisoquinolin-4(1H)-one hydrochloride as a key starting material for the synthesis of dihydroisoquinolinone (DHIQ) analogs with potent antiproliferative activity, as exemplified by the GI₅₀ of 51 nM in DU-145 cells for a representative DHIQ derivative [1]. The DHIQ core offers a distinct SAR profile compared to the more saturated THIQ core, enabling the exploration of novel chemical space for anticancer drug discovery [1].
p53-MDM2 Inhibitor Development
Utilize the dihydroisoquinolinone core to synthesize and evaluate a new class of p53-MDM2 protein-protein interaction inhibitors. This scaffold has been shown to engage MDM2 with a unique binding mode, as confirmed by X-ray crystallography, and can yield low nanomolar inhibitors [2]. The hydrochloride salt form ensures optimal solubility for in vitro and cellular assays .
US28 Receptor Modulation
Employ 2,3-dihydroisoquinolin-4(1H)-one hydrochloride as a precursor for synthesizing ligands targeting the viral GPCR US28. DHIQ-based compounds have demonstrated partial inverse agonist activity, providing a distinct functional profile compared to other scaffolds like biphenyls [3]. This application is relevant for understanding HCMV pathogenesis and developing antiviral strategies.
DHIQ Library Construction
Leverage the reactivity of the 2,3-dihydroisoquinolin-4(1H)-one core, particularly its nucleophilic nitrogen and electrophilic carbonyl, to generate diverse compound libraries through N-alkylation, N-arylation, and other transformations [4]. The hydrochloride salt form provides a convenient, stable, and soluble building block for high-throughput synthesis and screening campaigns .
[1] Leese MP, Jourdan FL, Major MR, Dohle W, Thomas MP, Hamel E, Ferrandis E, Mahon MF, Newman SP, Purohit A, Potter BVL. Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones. ChemMedChem. 2014;9(4):798-812. View Source
[2] Gessier F, Kallen J, Jacoby E, Chène P, Stachyra-Valat T, Ruetz S, Jeay S, Holzer P, Masuya K, Furet P. Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. Bioorg Med Chem Lett. 2015;25(17):3621-5. View Source
[3] Kralj A. Synthesis and Biological Evaluation of New Ligands for the G-Protein Coupled US28 Receptor of Human Cytomegalovirus [Doctoral Thesis]. Friedrich-Alexander-Universität Erlangen-Nürnberg; 2013. View Source
[4] National Center for Biotechnology Information. PubChem Compound Summary for CID 23008851, 2,3-Dihydroisoquinolin-4(1H)-one. 2025. View Source
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